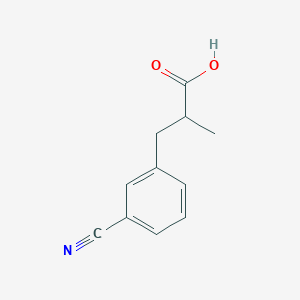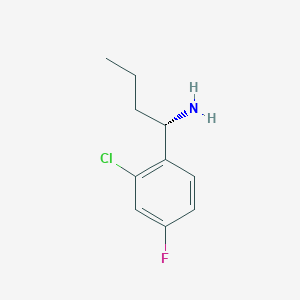
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylbutan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to maintain product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Phenylbutan-1-amine: Lacks the halogen substituents, making it less reactive.
(S)-1-(2-Chloro-phenyl)butan-1-amine: Contains only a chlorine substituent.
(S)-1-(4-Fluorophenyl)butan-1-amine: Contains only a fluorine substituent.
Uniqueness
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13ClFN |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
(1S)-1-(2-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
Clave InChI |
GENNIQLHHBMEOQ-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=C(C=C1)F)Cl)N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


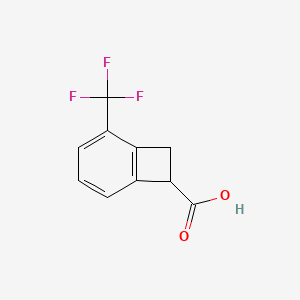


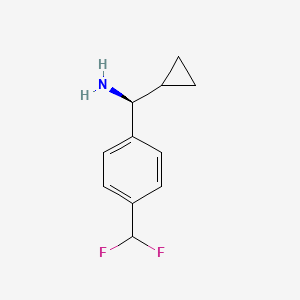
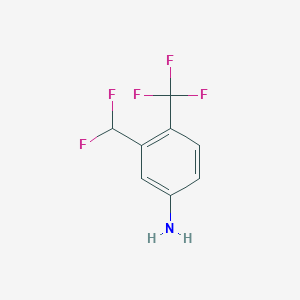
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
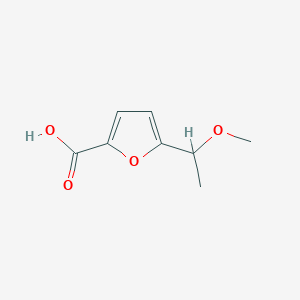
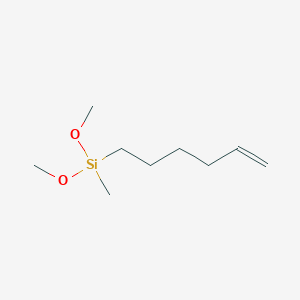
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
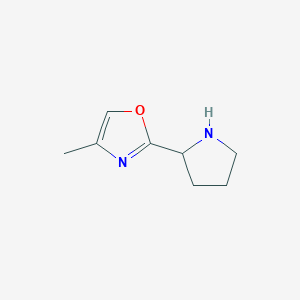
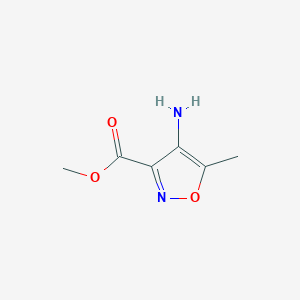
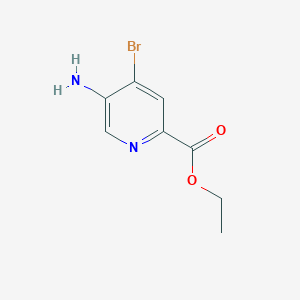
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
